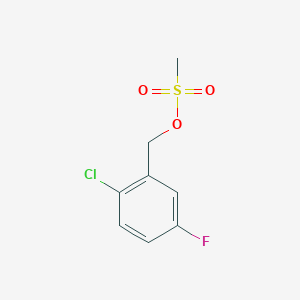
(2-Chloro-5-fluorophenyl)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-5-fluorophenyl)methyl methanesulfonate is an organic compound with the molecular formula C8H8ClFO3S It is a derivative of benzyl methanesulfonate, where the benzyl group is substituted with chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-fluorophenyl)methyl methanesulfonate typically involves the reaction of (2-Chloro-5-fluorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(2-Chloro-5-fluorophenyl)methanol+Methanesulfonyl chloride→(2-Chloro-5-fluorophenyl)methyl methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions such as temperature, pressure, and reagent concentrations, leading to a more consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-5-fluorophenyl)methyl methanesulfonate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction: The compound can be reduced to (2-Chloro-5-fluorophenyl)methanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the compound can lead to the formation of (2-Chloro-5-fluorophenyl)formaldehyde or (2-Chloro-5-fluorophenyl)carboxylic acid, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include (2-Chloro-5-fluorophenyl)methyl azide or (2-Chloro-5-fluorophenyl)methyl thiocyanate.
Reduction: The major product is (2-Chloro-5-fluorophenyl)methanol.
Oxidation: Products include (2-Chloro-5-fluorophenyl)formaldehyde and (2-Chloro-5-fluorophenyl)carboxylic acid.
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, (2-Chloro-5-fluorophenyl)methyl methanesulfonate is used as an intermediate for the preparation of various substituted benzyl derivatives. Its reactivity makes it a valuable building block for the synthesis of complex molecules.
Biology
Medicine
In medicinal chemistry, this compound is explored for the development of new pharmaceuticals. Its derivatives may exhibit potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Chloro-5-fluorophenyl)methyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the attack of nucleophiles on the benzyl carbon. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzyl ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chlorobenzyl) methanesulfonate
- (4-Fluorobenzyl) methanesulfonate
- (2-Bromo-5-fluorophenyl)methyl methanesulfonate
Comparison
Compared to (2-Chlorobenzyl) methanesulfonate and (4-Fluorobenzyl) methanesulfonate, (2-Chloro-5-fluorophenyl)methyl methanesulfonate offers a unique combination of chlorine and fluorine substituents, which can influence its reactivity and the properties of its derivatives. The presence of both electron-withdrawing groups can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the fluorine atom can impart unique biological properties to the compound, making it a valuable intermediate in pharmaceutical research.
Propriétés
IUPAC Name |
(2-chloro-5-fluorophenyl)methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO3S/c1-14(11,12)13-5-6-4-7(10)2-3-8(6)9/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZORZJGGSANNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=C(C=CC(=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














